9-Methyl-8-oxodecanoic acid
Overview
Description
9-Methyl-8-oxodecanoic acid is a fatty acid derivative characterized by the presence of a methyl group at the 9th carbon position and a ketone group at the 8th carbon position. This compound, with the molecular formula C11H20O3, is known for its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-8-oxodecanoic acid typically involves the oxidation of 9-methyl-decanoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the oxidation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 9-methyl-decanoic acid using metal catalysts such as palladium or platinum. This method ensures higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Dicarboxylic acids
Reduction: 9-Methyl-8-hydroxydecanol
Esterification: Methyl 9-methyl-8-oxodecanoate, ethyl 9-methyl-8-oxodecanoate.
Scientific Research Applications
9-Methyl-8-oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 9-Methyl-8-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the carboxylic acid group can interact with enzymes and receptors, modulating various biochemical processes .
Comparison with Similar Compounds
9-Methyl-decanoic acid: Lacks the ketone group, making it less reactive in oxidation reactions.
8-Oxodecanoic acid: Lacks the methyl group, resulting in different physical and chemical properties.
9-Methyl-8-hydroxydecanol: A reduced form of 9-Methyl-8-oxodecanoic acid with a hydroxyl group instead of a ketone.
Uniqueness: this compound is unique due to the presence of both a methyl group and a ketone group, which confer distinct reactivity and properties. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
9-methyl-8-oxodecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-9(2)10(12)7-5-3-4-6-8-11(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPHLIGZDNGANZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645390 | |
Record name | 9-Methyl-8-oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59210-10-5 | |
Record name | 9-Methyl-8-oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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